[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate
Overview
Description
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is a chemical compound with the molecular formula C12H16N2O·ClH·H2O. It is a solid substance that is often used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate typically involves the reaction of 4-(1-pyrrolidinylcarbonyl)benzylamine with hydrochloric acid in the presence of water. The reaction conditions often include room temperature and a controlled environment to ensure the purity and stability of the final product .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process ensures high yield and consistency in the product’s quality .
Chemical Reactions Analysis
Types of Reactions
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced under specific conditions to yield other amine derivatives.
Substitution: The compound can participate in substitution reactions, where the pyrrolidinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of [4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context of its use .
Comparison with Similar Compounds
Similar Compounds
4-(1-pyrrolidinylcarbonyl)benzonitrile: A similar compound with a nitrile group instead of an amine.
4-(1-pyrrolidinylcarbonyl)benzyl alcohol: Contains a hydroxyl group instead of an amine.
4-(1-pyrrolidinylcarbonyl)benzaldehyde: Features an aldehyde group in place of the amine.
Uniqueness
[4-(1-pyrrolidinylcarbonyl)benzyl]amine hydrochloride hydrate is unique due to its specific amine functionality, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various research fields .
Properties
IUPAC Name |
[4-(aminomethyl)phenyl]-pyrrolidin-1-ylmethanone;hydrate;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O.ClH.H2O/c13-9-10-3-5-11(6-4-10)12(15)14-7-1-2-8-14;;/h3-6H,1-2,7-9,13H2;1H;1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDZVARVDVSALO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)CN.O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.74 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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